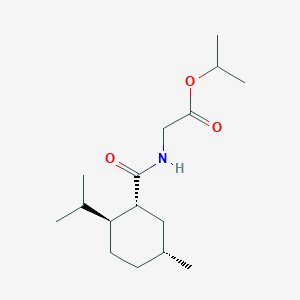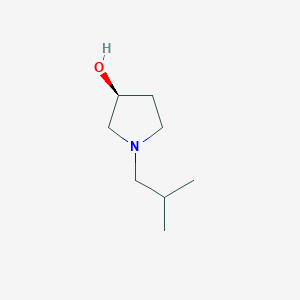
1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H6BrF3. This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a fluorine atom attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene typically involves the bromination of 3-(1,1-difluoroethyl)-2-fluorobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to prevent side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, the reaction with sodium methoxide in methanol can yield 3-(1,1-difluoroethyl)-2-fluoroanisole.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The difluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the bromine and fluorine atoms can influence its reactivity and stability.
Comparación Con Compuestos Similares
1-Bromo-3-(1,1-difluoroethyl)-2-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-3-(1,1-difluoroethyl)benzene: Lacks the additional fluorine atom, which can affect its chemical reactivity and applications.
1-Bromo-4-(1,1-difluoroethyl)benzene: The position of the bromine atom is different, leading to variations in its chemical properties and reactivity.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoroethyl group, which can significantly alter its chemical behavior and applications.
Propiedades
IUPAC Name |
1-bromo-3-(1,1-difluoroethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-8(11,12)5-3-2-4-6(9)7(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVPIDQQGFSIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}aceticacid](/img/structure/B6614547.png)

![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid](/img/structure/B6614563.png)
![(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6614569.png)


![1h-Pyrrolo[3,2-c]pyridine-4-methanamine](/img/structure/B6614591.png)

![4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B6614608.png)




